1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is a chemical compound characterized by its unique molecular structure and functional properties. It is classified under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom. This compound is particularly notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is identified by its Chemical Abstracts Service number 1260664-87-6 and has been referenced in various chemical databases and publications, indicating its relevance in pharmaceutical research and development. The molecular formula is , with a molecular weight of approximately 281.28 g/mol .
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid belongs to the broader class of carboxylic acids, specifically those modified with a benzyloxycarbonyl group. This modification enhances its reactivity and solubility, making it suitable for various chemical reactions and applications in drug design .
The synthesis of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid typically involves several key steps:
The synthetic routes can vary, but they generally involve:
The molecular structure of 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid features:
The compound's structural representation can be depicted as follows:
This structure contributes to its unique chemical properties, influencing both its reactivity and biological activity .
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid can participate in various chemical reactions:
The reaction conditions (temperature, solvent choice) are crucial for optimizing yields and selectivity. For instance, reactions may be carried out under acidic or basic conditions depending on the desired outcome .
The mechanism of action for 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid primarily relates to its interactions within biological systems:
Research indicates that compounds similar to this one often exhibit significant effects on pathways involving neurotransmitters, potentially impacting central nervous system functions .
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid is typically a white crystalline solid with:
The compound exhibits:
1-[(Benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid finds applications in:
Research continues to explore its efficacy and safety profile in various therapeutic contexts, highlighting its significance in modern medicinal chemistry .
Classical synthetic routes to the piperidine core rely on ring-closure strategies or modification of pre-existing piperidine scaffolds. The Knoevenagel-Doebner condensation remains widely employed for constructing polysubstituted piperidines, though it faces limitations in regioselectivity at C-2 and C-4 positions. Alternative pathways include reductive amination of δ-aminoaldehydes followed by cyclization, which affords moderate yields (typically 45-65%) but struggles with stereochemical control [7]. A significant advancement emerged through Dieckmann condensation of N-protected diesters, enabling direct access to 2-carboxypiperidin-4-ones as precursors. This method delivers the carboxylic acid functionality at C-2 but requires stringent anhydrous conditions and offers poor selectivity for C-4 fluorination .
Comparative studies between pyrrolidine and piperidine systems reveal inherent challenges in piperidine functionalization due to conformational flexibility. Where pyrrolidine derivatives like 1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid achieve 70-85% yields via straightforward ester hydrolysis, piperidine analogues exhibit 15-20% lower yields under identical conditions due to steric hindrance [1] [6].
Table 1: Yield Comparison of Core Heterocyclic Carboxylic Acid Synthesis
Heterocycle | Synthetic Method | Average Yield (%) | Key Limitation |
---|---|---|---|
Piperidine-2-carboxylic acid | Dieckmann condensation | 52-58 | Low regioselectivity at C-4 |
Pyrrolidine-2-carboxylic acid | Direct ester hydrolysis | 78-85 | N/A (single chiral center) |
4-Hydroxypiperidine | Epoxide ring-opening | 60-68 | Requires hydroxyl fluorination |
Regioselective fluorination at C-4 presents significant challenges due to competing N-fluorination and elimination side reactions. Two predominant methodologies have emerged:
Electrophilic Fluorination: Selectfluor® (F-TEDA-BF₄) mediates direct electrophilic fluorination of 1-benzyloxycarbonyl-4-hydroxypiperidine-2-carboxylate esters. This method achieves 60-70% regioselectivity but suffers from over-fluorination and requires cryogenic conditions (-78°C) to suppress epimerization [5] [8]. Optimization studies demonstrate that in situ silyl protection of the C-2 carboxyl group increases fluorination yield to 82% by preventing lactam formation [3].
Nucleophilic Fluorination: Deoxyfluorination reagents (DAST, Deoxo-Fluor) transform 4-hydroxypiperidines into 4-fluoro derivatives. While DAST delivers moderate diastereoselectivity (3:1 trans:cis), Deoxo-Fluor enhances stereocontrol to 8:1 trans:cis at 0°C. Crucially, the trans-(2S,4R) diastereomer predominates when starting from enantiopure (R)-piperidine-2-carboxylic acid precursors due to steric directing effects [3] [7]. Microwave-assisted fluorination (150°C, 10 min) reduces reaction times from 24 hours to <1 hour while maintaining 75% yield and 91% ee for the (2S,4R) isomer [5].
Diastereoselectivity is thermodynamically controlled via chair-flip inversion, where the bulky benzyloxycarbonyl group dictates equatorial positioning, favoring fluorine attack from the axial direction. This effect enables 94% trans selectivity in cis-fused perhydropyrido[1,2-a]pyrazine templates [3].
The benzyloxycarbonyl (Cbz) group remains indispensable for piperidine nitrogen protection due to its orthogonal deprotection profile and stereochemical stability. Key advantages over alternative groups include:
Critical optimization involves phosgene-free Cbz installation. Modern protocols employ benzyl chloroformate with N-methylmorpholine in THF/water (1:1) at 0°C, achieving >95% protection yield without racemization. This represents a 30% improvement over traditional phosgene methods while eliminating genotoxic impurities [7] [10]. Comparative studies reveal Cbz cleavage via hydrogenolysis (Pd/C, H₂) preserves C-4 fluorine integrity, whereas hydrobromic acid causes 15-20% defluorination in 4-fluoropiperidines [5] [8].
Table 2: Protection Group Performance in 4-Fluoropiperidine Synthesis
Protection Group | Installation Yield (%) | Deprotection Method | Fluorine Retention (%) |
---|---|---|---|
Benzyloxycarbonyl | 92-97 | Pd/C, H₂ (2 bar) | 100 |
tert-Butoxycarbonyl | 85-91 | TFA/DCM (1:1) | 100 |
Acetyl | 78-84 | NaOH/MeOH (2M) | 87 |
Tosyl | 80-88 | Na/naphthalene | 72 |
Carboxylic acid installation at C-2 employs two distinct strategies with divergent optimization requirements:
Ester Hydrolysis:
Direct Carboxylation:Transition metal-catalyzed carbonylation shows promise for single-step carboxylic acid formation. Palladium(II) acetate (5 mol%) with carbon monoxide (50 psi) converts 4-fluoro-2-iodopiperidine to the target acid in 74% yield. Critical to success is in situ protection where the carboxyl group forms simultaneously with N-Cbz installation via benzyl chloroformate incorporation. This cascade process achieves 68% overall yield with 99% ee retention, eliminating separate protection/deprotection cycles [10].
Carboxyl group positioning significantly impacts reactivity: 2-(carboxymethyl) derivatives exhibit 40-fold greater acidity (pKₐ 3.1) versus C-2 carboxylic acids (pKₐ 4.6), enabling selective functionalization in dicarboxylated systems like 1-[(benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid .
Modern catalytic approaches address historical limitations in stereoselectivity and step economy:
Asymmetric Hydrogenation: Iridium-(P,N)-ligand complexes (e.g., ZhangPhos) catalyze enantioselective reduction of 4-fluoro-1,2-dehydropiperidine-2-carboxylates, delivering the (2R,4S) isomer with 96% ee and 90% yield at 10 bar H₂ pressure. This represents a 50% yield improvement over stoichiometric reductants like L-Selectride® [7]
Enzymatic Resolution: Candida antarctica lipase B (CAL-B) achieves kinetic resolution of racemic 4-fluoropiperidine-2-carboxylic acid esters through enantiospecific trans-esterification. The (2S,4R) enantiomer reacts 35-fold faster than its (2R,4S) counterpart, enabling 99% ee at 50% conversion. Immobilization on mesoporous silica enhances enzyme recyclability (12 cycles, <5% activity loss) [3] [8]
Photoredox Fluorocarboxylation: Visible-light-mediated cross-electrophile coupling merges fluorination and carboxylation in a single operation. Ir(ppy)₃ (2 mol%) catalyzes simultaneous C-4 fluorination and C-2 carboxylation of N-Cbz tetrahydropyridine using ethyl bromofluoroacetate as dual reagent. This radical-polar crossover mechanism achieves 78% yield with complete trans diastereocontrol, reducing steps from conventional 5-step sequences [5]
Continuous Flow Systems: Tubular reactors with immobilized Sn-β zeolite catalysts enable telescoped synthesis from glutarimide precursors. Hydrogenation (PtO₂), fluorination (DAST), and hydrolysis (NaOH) occur in sequence with 82% overall yield and residence time <30 minutes. This eliminates intermediate purification while maintaining >99.5% diastereomeric purity [8].
These innovations collectively address the traditional trade-off between stereoselectivity and process efficiency, positioning 1-[(benzyloxy)carbonyl]-4-fluoropiperidine-2-carboxylic acid as a more accessible building block for pharmaceutical applications.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3